5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid
Overview
Description
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to a palladium catalyst . The palladium catalyst then facilitates the coupling of the boronic acid group with an electrophilic organic compound .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions are used to form carbon-carbon bonds, which are fundamental in many biochemical pathways .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on their structure and properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the pH, temperature, and the presence of a suitable catalyst . Additionally, the compound should be stored in a freezer to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid typically involves the reaction of thiophene derivatives with boronic acid reagents. One common method includes the use of benzyloxycarbonyl-protected amines, which react with thiophene-2-boronic acid under specific conditions to yield the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic esters or acids.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.
Major Products Formed
Carbon-Carbon Coupled Products: From Suzuki-Miyaura coupling.
Oxidized Boronic Acids or Esters: From oxidation reactions.
Substituted Thiophene Derivatives: From nucleophilic substitution.
Scientific Research Applications
5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its ability to form stable complexes with various biological targets.
Material Science: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid: A simpler boronic acid derivative with similar reactivity but lacking the benzyloxycarbonyl-protected amine group.
Phenylboronic acid: Another boronic acid derivative used in similar types of reactions but with different electronic properties.
Uniqueness
5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid is unique due to its combination of a thiophene ring and a benzyloxycarbonyl-protected amine group. This structure allows for specific interactions and reactivity that are not observed in simpler boronic acid derivatives .
Properties
IUPAC Name |
[5-(phenylmethoxycarbonylaminomethyl)thiophen-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4S/c16-13(19-9-10-4-2-1-3-5-10)15-8-11-6-7-12(20-11)14(17)18/h1-7,17-18H,8-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIAUEBFZXVDHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)CNC(=O)OCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674625 | |
Record name | [5-({[(Benzyloxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-33-2 | |
Record name | [5-({[(Benzyloxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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